molecular formula C11H14N2O3 B2586120 2-(2-Aminobenzamido)butanoic acid CAS No. 1248246-50-5

2-(2-Aminobenzamido)butanoic acid

Cat. No.: B2586120
CAS No.: 1248246-50-5
M. Wt: 222.244
InChI Key: XFLRPNPGSCPVFY-UHFFFAOYSA-N
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Description

2-(2-Aminobenzamido)butanoic acid is an organic compound that features an amino group attached to a benzamide moiety, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzamido)butanoic acid typically involves the reaction of 2-aminobenzamide with butanoic acid derivatives. One common method is the condensation reaction between 2-aminobenzamide and butanoic anhydride under acidic or basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzamido)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamido derivatives, while reduction of the carbonyl group can produce amine derivatives .

Scientific Research Applications

2-(2-Aminobenzamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzamido)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminobenzamido)butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

2-[(2-aminobenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-9(11(15)16)13-10(14)7-5-3-4-6-8(7)12/h3-6,9H,2,12H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLRPNPGSCPVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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